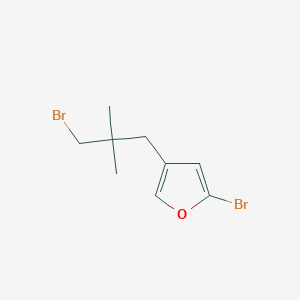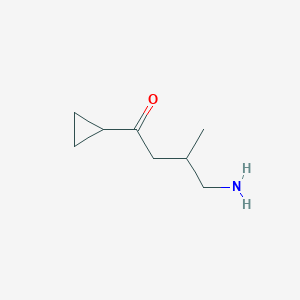
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that features a thiolane ring attached to a triazole ring
Vorbereitungsmethoden
The synthesis of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of thiolane derivatives with triazole precursors under specific conditions. One common method involves the use of thiolane-3-carboxylic acid, which is reacted with hydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with formamide to yield the triazole ring, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring typically yields sulfoxides or sulfones, while substitution reactions can yield a variety of alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride: This compound features a piperidine ring instead of a triazole ring, resulting in different chemical and biological properties.
1-(Thiolan-3-yl)piperazine dihydrochloride:
1-(Thiolan-3-yl)cyclopropylmethanol:
The uniqueness of this compound lies in its combination of the thiolane and triazole rings, which confer specific chemical and biological properties that are distinct from those of the similar compounds listed above.
Eigenschaften
Molekularformel |
C6H10N4S |
|---|---|
Molekulargewicht |
170.24 g/mol |
IUPAC-Name |
1-(thiolan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4S/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9) |
InChI-Schlüssel |
OGZPDCXXWUTLPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1N2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



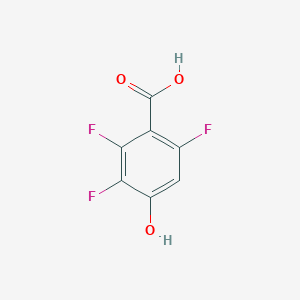
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
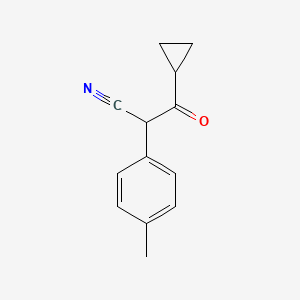
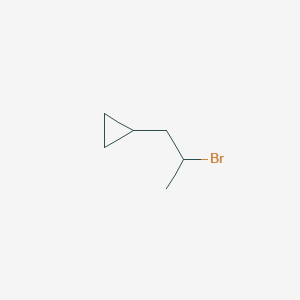
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
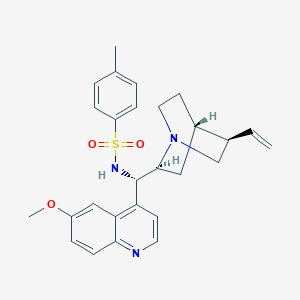
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)

